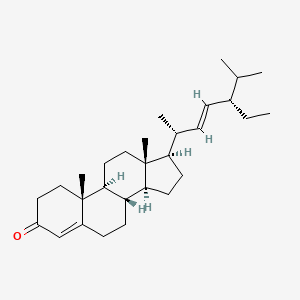
Prostaglandin A2 Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The prostaglandin A2 (PGA2) Quant-PAK has been designed for the convenient, precise quantification of PGA2 by GC- or LC-mass spectrometry. It includes a 50 µg vial of PGA2-d4 and a precisely weighed vial of unlabeled PGA2, with the precise weight indicated on the vial. This unlabeled PGA2 can be used to quantify the PGA2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
Blood Pressure Regulation
Prostaglandin A2 has been studied in the context of blood pressure regulation. It is known that prostaglandins, including prostaglandin A2, can influence vascular tone and reactivity. Endogenous prostaglandin E2 production, closely related to prostaglandin A2, contributes to blood pressure regulation by opposing vasoconstriction and aiding in the control of extracellular fluid volume through renal hemodynamic actions (Vane & Mcgiff, 1975).
Inflammatory Response and Asthma
Prostaglandin A2 is part of the lipid autacoids derived from arachidonic acid and is involved in mediating the inflammatory response. It plays a role in both sustaining homeostatic functions and in pathogenic mechanisms like inflammation. Its generation and role in inflammation are significant in understanding diseases like atherosclerosis and asthma (Ricciotti & FitzGerald, 2011).
Gastric Mucosal Blood Flow and Acid Secretion
Research on prostaglandins E1, E2, A1, and A2 has shown that they influence gastric acid secretion and mucosal blood flow. The administration of these prostaglandins, including A2, affects gastric mucosal blood flow, indicating a potential direct vasodilator effect on the gastric mucosa. This could have implications for the treatment of peptic ulcers (Main & Whittle, 1973).
Steroid Synthesis Regulation
Prostaglandin A2 has been found to affect steroid synthesis in the rat adrenal gland. It specifically increases corticosterone production, suggesting a role in the regulation of adrenal steroid hormones. This research is crucial for understanding hormonal balance and regulation (Spät & Jozan, 1975).
Cancer Research
Prostaglandin A2 is involved in cancer research, particularly in its role in cell growth and apoptosis. For instance, PGA2 causes growth arrest and decreased cyclin D1 expression in several cancer cell lines, playing a role in cancer cell regulation (Lin et al., 2000).
properties
Product Name |
Prostaglandin A2 Quant-PAK |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)